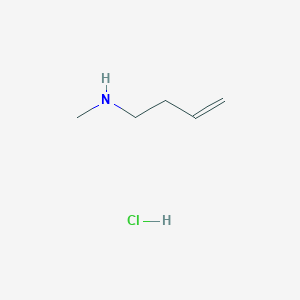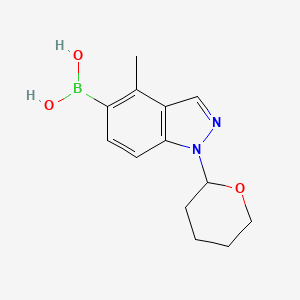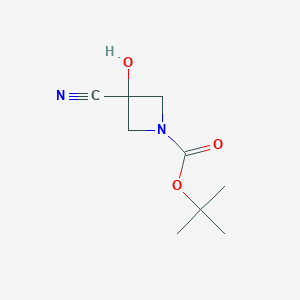
Tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate
Descripción general
Descripción
Tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate (TBCH) is a novel heterocyclic compound with potential applications in synthetic organic chemistry and medicinal chemistry. It is a versatile intermediate that can be used in a variety of reactions to produce a variety of compounds with potential biological and therapeutic activities. TBCH is a cyclic compound containing a nitrile group, a hydroxy group, and a carboxylic acid group as its main structural elements. The compound was first synthesized in 1972 by the Japanese chemist Masao Takahashi. Since then, it has been studied extensively for its potential applications in organic synthesis and medicinal chemistry.
Aplicaciones Científicas De Investigación
Synthesis as a Building Block
Tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate is a compound that has been explored in various synthesis processes. For example, the synthesis of tert-butyl (2R,3R)-2-cyano-3-formyl-aziridine-1-carboxylate, derived from cyano dihydroxyethyl aziridine, highlights its potential as a building block for amino alcohols and polyamines (Jähnisch, 1997).
Use in Medicinal Chemistry
In medicinal chemistry, derivatives of this compound have been used to synthesize novel compounds. For instance, novel cytotoxic 3'-(tert-butyl) 3'-dephenyl analogs of paclitaxel and docetaxel were synthesized from oxazolidinecarboxylic acid, a derivative of this compound (Ali et al., 1995). These compounds were evaluated for their ability to stimulate microtubule formation and cytotoxicity against melanoma cells.
Role in Antibacterial Compounds
The compound has also been incorporated into the synthesis of new antibacterial agents. For instance, a study on tert-butylphenylthiazoles with an oxadiazole linker, incorporating 3-hydroxyazetidine as a nitrogenous side chain, demonstrated activity against methicillin-resistant Staphylococcus aureus, including vancomycin-resistant strains (Kotb et al., 2019).
Synthesis of Amino Acid Derivatives
Furthermore, functionalized amino acid derivatives synthesized using this compound have shown promise in anticancer applications. A series of these derivatives were evaluated for cytotoxicity against human cancer cell lines, with some showing significant cytotoxicity in ovarian and oral cancers (Kumar et al., 2009).
Other Pharmaceutical Applications
In pharmaceutical synthesis, this compound has been utilized as an intermediate in various synthetic routes. For example, it played a key role as an intermediate in the synthesis of target mTOR-targeted PROTAC molecules (Zhang et al., 2022).
Propiedades
IUPAC Name |
tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-8(2,3)14-7(12)11-5-9(13,4-10)6-11/h13H,5-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIZOARFGLMZHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




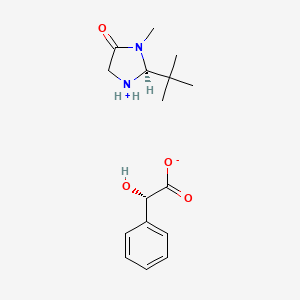

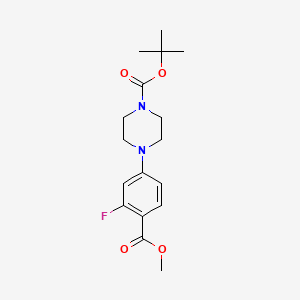

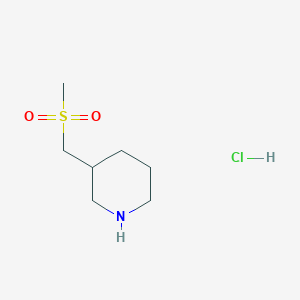
![4-[(Furan-2-ylmethyl)sulfanyl]piperidine hydrochloride](/img/structure/B1447670.png)
![2-(2-[(Furan-2-ylmethyl)sulfanyl]ethyl)piperidine hydrochloride](/img/structure/B1447672.png)
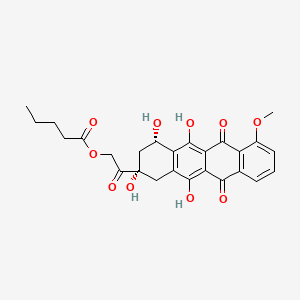
![3-(Tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1447676.png)
